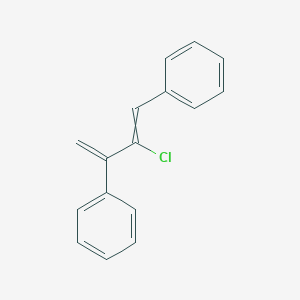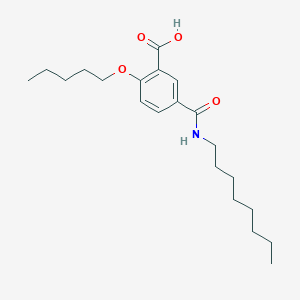![molecular formula C18H20N2O3 B14392132 N,N-Dimethyl-N'-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea CAS No. 87475-99-8](/img/structure/B14392132.png)
N,N-Dimethyl-N'-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N’-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by its unique structure, which includes a urea moiety linked to a phenyl group substituted with a 4-methylphenyl and an oxoethoxy group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of N,N-dimethylurea with 3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-N’-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pressure, and reaction time are carefully controlled, and advanced purification techniques like recrystallization or chromatography are employed to isolate the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-N’-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the phenyl ring or the urea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
N,N-Dimethyl-N’-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-N’-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact mechanism of action depends on the specific biological context and the target molecules involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-N’-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea: Characterized by its unique structure and specific functional groups.
N,N’-Dimethyl-N,N’-diphenylurea: Similar in structure but with different substituents on the phenyl ring.
N,N’-Bis(3-methylphenyl)urea: Another urea derivative with different substituents on the phenyl ring.
Uniqueness
N,N-Dimethyl-N’-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea is unique due to the presence of the 4-methylphenyl and oxoethoxy groups, which impart specific chemical properties and reactivity. These functional groups differentiate it from other similar compounds and contribute to its distinct applications and mechanism of action.
Propriétés
Numéro CAS |
87475-99-8 |
|---|---|
Formule moléculaire |
C18H20N2O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
1,1-dimethyl-3-[3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl]urea |
InChI |
InChI=1S/C18H20N2O3/c1-13-7-9-14(10-8-13)17(21)12-23-16-6-4-5-15(11-16)19-18(22)20(2)3/h4-11H,12H2,1-3H3,(H,19,22) |
Clé InChI |
DAFZJHBOCWGBID-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)COC2=CC=CC(=C2)NC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


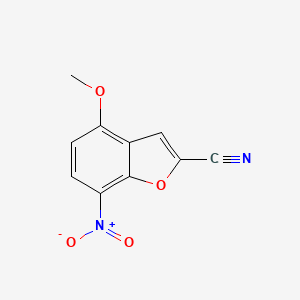

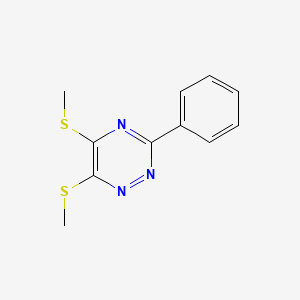
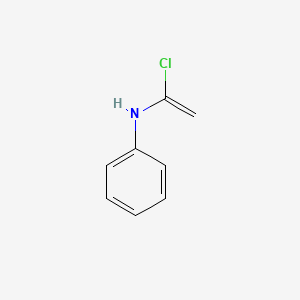

![9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane](/img/structure/B14392067.png)
![Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]-](/img/structure/B14392088.png)
![3-(4-Bromophenyl)-1-{4-[methyl(phenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14392091.png)
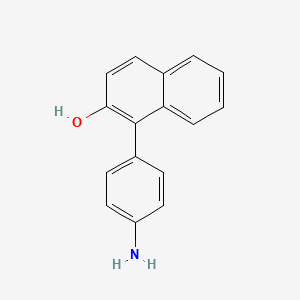
![2-[Chloro(methanesulfonyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B14392098.png)
